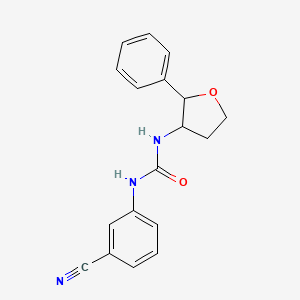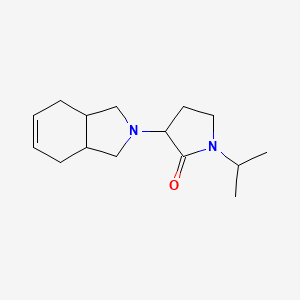![molecular formula C14H18F2N2O B7585275 N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-MPJC belongs to the class of pyrrolidine carboxamides and has been studied for its ability to modulate certain receptors in the brain, potentially leading to the development of new treatments for various neurological disorders.
作用機序
The mechanism of action of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide involves its ability to bind to and modulate the activity of dopamine receptors in the brain. Specifically, N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been shown to act as a partial agonist at the dopamine D2 and D3 receptors, meaning it can activate these receptors to a certain extent, but not to the same degree as full agonists. This partial agonist activity may make N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide a promising candidate for the development of new treatments for neurological disorders.
Biochemical and Physiological Effects
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the modulation of dopamine release in the brain, as well as changes in neuronal activity in certain brain regions. N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential for the treatment of mood disorders.
実験室実験の利点と制限
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its relatively high potency and selectivity for dopamine receptors. However, the compound's limited solubility in water may present challenges in certain experimental settings. Additionally, further research is needed to fully understand the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
将来の方向性
There are several potential future directions for research on N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide. One area of interest is the development of new treatments for addiction and other neurological disorders, based on the compound's ability to modulate dopamine receptors in the brain. Additionally, further research is needed to fully understand the compound's pharmacokinetic properties and to optimize its dosing and administration in clinical settings. Finally, future studies may explore the potential of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide for the treatment of other neurological disorders, including Parkinson's disease and Tourette's syndrome.
合成法
The synthesis of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide involves several steps, including the reaction of 2,5-difluorophenylacetic acid with 3-methylpyrrolidine, followed by the addition of thionyl chloride and subsequent reaction with N,N-dimethylformamide. The resulting product is then purified through chromatography to obtain N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide in its pure form.
科学的研究の応用
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain receptors in the brain, including the dopamine D2 and D3 receptors. These receptors are involved in the regulation of mood, motivation, and reward, and are implicated in various neurological disorders, including addiction and schizophrenia.
特性
IUPAC Name |
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-10-5-7-18(9-10)14(19)17-6-4-11-8-12(15)2-3-13(11)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXPPZHAMHLTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)NCCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)






![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)


![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)

![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)